5-Methoxy-8-methylquinolin-3-amine CAS number and supplier search
5-Methoxy-8-methylquinolin-3-amine CAS number and supplier search
An In-depth Technical Guide to Substituted Methoxyquinolines for Medicinal Chemistry
A Foreword for the Research Scientist: This guide addresses the inquiry for 5-Methoxy-8-methylquinolin-3-amine. Initial database searches did not yield a specific CAS number or commercial suppliers for this exact structure. This suggests that it may be a novel compound or a less common derivative. However, two closely related and commercially available quinoline amines, 5-Methoxyquinolin-3-amine and 5-Methoxyquinolin-8-amine , are of significant interest in medicinal chemistry. This whitepaper will provide a detailed technical overview of these two key analogues, offering a valuable resource for researchers working with quinoline scaffolds.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives have been instrumental in the development of a wide range of therapeutics.[1] The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a diverse array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The electronic nature and steric profile of substituents on the quinoline core are critical in determining the compound's pharmacological effect.
Section 1: 5-Methoxyquinolin-3-amine
This section details the properties and procurement of 5-Methoxyquinolin-3-amine, a key intermediate for derivatization at the 3-position.
Physicochemical Properties
A summary of the key physicochemical properties for 5-Methoxyquinolin-3-amine is provided below.
| Property | Value |
| CAS Number | 881668-93-5[6] |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| InChI Key | MRYAIYLNPHLPAY-UHFFFAOYSA-N[6] |
Potential Applications
Derivatives of 3-aminoquinoline are of growing interest in the development of anticancer agents.[3] These compounds can be synthesized through the reaction of 3-aminoquinoline with various reagents to introduce diverse functional groups.[3] The methoxy group at the 5-position can influence the molecule's pharmacokinetic properties and target engagement.
Supplier Information
The following table lists suppliers for 5-Methoxyquinolin-3-amine.
| Supplier | Website |
| Sigma-Aldrich | [6] |
Section 2: 5-Methoxyquinolin-8-amine
This section focuses on 5-Methoxyquinolin-8-amine, a versatile building block with applications in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties for 5-Methoxyquinolin-8-amine is provided below.
| Property | Value |
| CAS Number | 30465-68-0[7][8][9][10] |
| Molecular Formula | C₁₀H₁₀N₂O[8] |
| Molecular Weight | 174.20 g/mol [7][8] |
| InChI Key | MFLLTRMMFHENCM-UHFFFAOYSA-N[7][8][10] |
| Synonyms | 5-Methoxy-8-quinolinamine, MQ, Gong Chen Auxiliary, Chen Auxiliary[8] |
| Purity | 95% - 97%[8][10] |
Synthesis of 5-Methoxyquinolin-8-amine
A common synthetic route to 5-Methoxyquinolin-8-amine involves the reduction of 5-methoxy-8-nitroquinoline.[11]
Experimental Protocol: Reduction of 5-methoxy-8-nitroquinoline [11]
-
Reaction Setup: In a two-necked flask under a nitrogen atmosphere, dissolve 5-methoxy-8-nitroquinoline in anhydrous ethanol.
-
Catalyst Addition: Under a hydrogen atmosphere, add a palladium on carbon (Pd/C) catalyst to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for approximately 6 hours.
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Work-up: Filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the 5-methoxy-8-quinolinamine product as a yellow solid.
Caption: Synthetic workflow for 5-Methoxyquinolin-8-amine.
Applications in Synthesis
5-Methoxyquinolin-8-amine can function as a readily removable directing group in C-H activation reactions.[8][11][12] This property is particularly useful in the synthesis of complex nitrogen-containing heterocycles such as pyrrolidones and isomeric dibenzoxazepinones.[8][11][12] The "Chen auxiliary," as it is sometimes called, can be installed via amide bond formation and later removed under mild conditions.[11][12]
Supplier Information
The following table lists suppliers for 5-Methoxyquinolin-8-amine.
| Supplier | Website |
| Amerigo Scientific | [Link][8] |
| BLD Pharm | [9] |
| Sigma-Aldrich | [10] |
| ChemicalBook | [11] |
| LookChem | [Link][13] |
| MedchemExpress | [14] |
| MilliporeSigma | [Link][12] |
Structural Relationship of Queried and Documented Compounds
The diagram below illustrates the structural differences between the initially queried compound and the two commercially available analogues discussed in this guide.
Caption: Structural comparison of quinoline derivatives.
Conclusion
While 5-Methoxy-8-methylquinolin-3-amine does not appear to be a commercially cataloged compound, the structurally related analogues, 5-Methoxyquinolin-3-amine and 5-Methoxyquinolin-8-amine, are readily available and serve as valuable starting materials for synthetic and medicinal chemistry research. This guide provides a comprehensive overview of their properties, synthesis, and suppliers to aid researchers in their drug discovery and development endeavors.
References
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19383-19411. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5771. [Link]
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Panchal, D. V., & Vaghela, R. P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Oriental Journal of Chemistry, 39(3), 546-567. [Link]
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Nair, A. S., & T. T., S. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Pharmaceutical Research International, 37(1), 1-15. [Link]
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Singh, S., & Kumar, S. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(35), 22345-22367. [Link]
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PubChem. (n.d.). 5-Methoxyquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 8-Amino-5-methoxyquinoline (95%). Retrieved from [Link]
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LookChem. (n.d.). 5-METHOXYQUINOLIN-8-AMINE Suppliers. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline trihydrobromide. In NIST Chemistry WebBook. Retrieved from [Link]
- Owolabi, B. J., & Olarinoye, O. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 2-6.
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MilliporeSigma. (n.d.). 8-Amino-5-methoxyquinoline 95. Retrieved from [Link]
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Singh, R., et al. (2014). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 5(12), 1335-1340. [Link]
-
Owolabi, B. J., & Olarinoye, O. O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47. [Link]
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